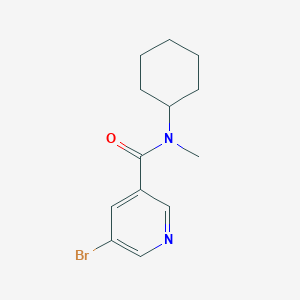
5-bromo-N-cyclohexyl-N-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves key steps such as bromination, methylation, and the formation of nicotinamide derivatives. For example, the synthesis of 5-methyl-3-(bromomethyl)pyridine, a related compound, is achieved through a process starting from 5-methylnicotinic acid, demonstrating a method that is both efficient and environmentally friendly (Jianyu Guo, Yan Lu, J. Wang, 2015). Such methodologies could be adapted for the synthesis of 5-Bromo-N-cyclohexyl-N-methylnicotinamide, utilizing cyclohexyl and methyl groups as substituents.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and DFT studies. These techniques provide insights into the compound's geometric configuration, electron distribution, and intermolecular interactions. For example, structural determination via X-ray diffraction and spectroscopic methods can elucidate the arrangement of bromo, cyclohexyl, and methyl groups within the nicotinamide framework, as seen in related studies (T. Pal et al., 2021).
Chemical Reactions and Properties
Nicotinamide derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of a bromo group can facilitate substitution reactions, while the cyclohexyl and methyl groups may influence the compound's reactivity and selectivity. For instance, bromination reactions of cyclohexene derivatives reveal the influence of substituents on reaction pathways and product distribution (G. Bellucci, F. Marioni, A. Marsili, 1972).
Physical Properties Analysis
The physical properties of 5-Bromo-N-cyclohexyl-N-methylnicotinamide, such as melting point, solubility, and crystalline structure, can be inferred from similar compounds. These properties are critical for understanding the compound's behavior in different environments and applications. Analysis of related compounds like 2-bromo-4-chloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone provides insights into how substitutions affect physical characteristics (T. Pal et al., 2021).
科学的研究の応用
Alternatives to Methyl Bromide Treatments
Research has explored alternatives to methyl bromide, a widely used fumigant with applications ranging from pest control in agriculture to quarantine treatments due to its ozone-depleting effects. Alternatives include physical control methods and other chemical fumigants like phosphine, suggesting a potential area for exploring the application of compounds like 5-bromo-N-cyclohexyl-N-methylnicotinamide in similar contexts (Fields & White, 2002).
Methyl Bromide's Role and Alternatives in Agriculture
The phase-out of methyl bromide due to environmental concerns has prompted research into alternatives for pre-plant and post-harvest pest control. The focus on developing alternatives for high-value crops indicates an ongoing need for effective and environmentally safe compounds, which may include exploring the efficacy of new nicotinamide derivatives (Schneider et al., 2003).
Synthesis and Application of Methylpyridine Compounds
Research on the synthesis of 5-methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of certain drugs, demonstrates interest in brominated nicotinamide compounds. This could hint at methods for synthesizing and potentially applying 5-bromo-N-cyclohexyl-N-methylnicotinamide in pharmaceutical contexts (Guo, Lu, & Wang, 2015).
Therapeutic Potential of Methylnicotinamide Derivatives
The therapeutic potential of 1-methylnicotinamide against acute gastric lesions indicates that derivatives of nicotinamide can have significant biomedical applications. This opens the possibility of researching similar compounds, including 5-bromo-N-cyclohexyl-N-methylnicotinamide, for their therapeutic efficacy (Brzozowski et al., 2008).
特性
IUPAC Name |
5-bromo-N-cyclohexyl-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16(12-5-3-2-4-6-12)13(17)10-7-11(14)9-15-8-10/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJHEKAAXEAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-N-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)
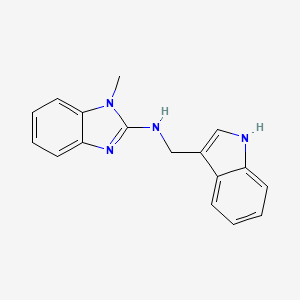
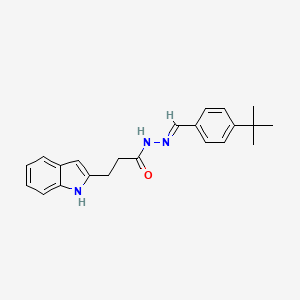
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)
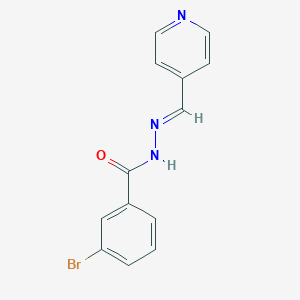
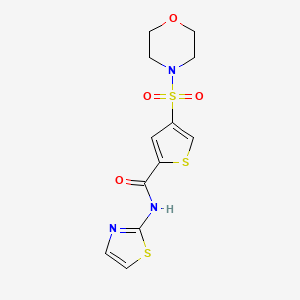
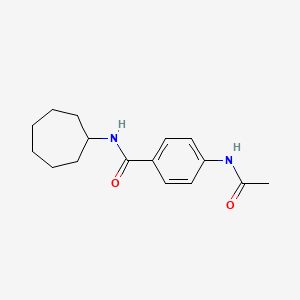
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)
![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)